(E)-3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile
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Overview
Description
(E)-3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the nitro and chloro groups: The aromatic ring can be functionalized with nitro and chloro groups using nitration and halogenation reactions.
Formation of the acrylonitrile moiety: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction.
Attachment of the piperidine moiety: The piperidine ring can be attached via an amide bond formation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of the nitro and piperidine groups suggests that it could interact with biological targets, potentially leading to the development of new drugs.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of (E)-3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates, while the piperidine moiety may enhance binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile: Similar structure but lacks the nitro group.
(E)-3-(5-(4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile: Similar structure but lacks the chloro group.
(E)-3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)-2-(morpholine-1-carbonyl)acrylonitrile: Similar structure but has a morpholine ring instead of a piperidine ring.
Uniqueness
The uniqueness of (E)-3-(5-(4-chloro-2-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile lies in its combination of functional groups, which may confer distinct chemical and biological properties. The presence of both nitro and chloro groups on the aromatic ring, along with the piperidine moiety, makes it a compound of interest for further research and development.
Properties
IUPAC Name |
(E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4/c20-14-4-6-16(17(11-14)23(25)26)18-7-5-15(27-18)10-13(12-21)19(24)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9H2/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUCNRWHQFOMDB-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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